4-Methoxypicolinic acid

Vue d'ensemble

Description

4-Methoxypicolinic acid is a chemical compound that is related to various pyridine derivatives. While the provided papers do not directly discuss 4-methoxypicolinic acid, they do provide insights into similar compounds and their synthesis, properties, and applications. For instance, the electrochemical synthesis of 4-picolinic acid from 4-methylpyridine is closely related to the compound of interest . Additionally, the synthesis and metallation of 4-methoxypicolin-anilides offer a method for transforming picolinic acids into trisubstituted pyridines, which could be relevant for the synthesis of 4-methoxypicolinic acid .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, 4-picolinic acid is synthesized electrochemically from 4-methylpyridine using specific conditions such as a 25% sulfuric acid aqueous solution and a controlled temperature and current density . Another approach is the synthesis of 4-methoxypicolin-anilides, which could potentially be adapted for the synthesis of 4-methoxypicolinic acid . The synthesis of other pyridine derivatives, such as 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, involves steps like hydroxymethylation, chlorination, etherification, and hydrolysis .

Molecular Structure Analysis

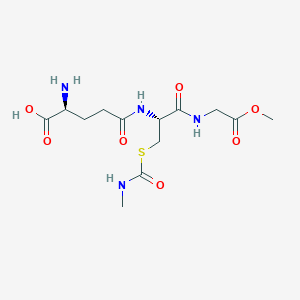

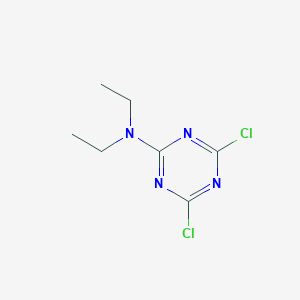

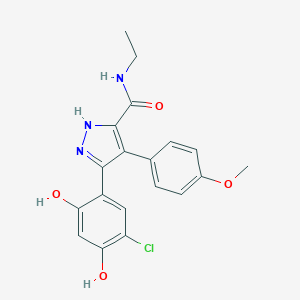

The molecular structure of 4-methoxypicolinic acid would include a pyridine ring with a methoxy group and a carboxylic acid group. The papers discuss various pyridine derivatives with different substituents, indicating the versatility of pyridine chemistry and the potential for diverse molecular interactions .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex and diverse. For instance, the synthesis of triazolyl methoxy phenylquinazolines via a one-pot four-component-click reaction demonstrates the potential for creating multifaceted structures involving pyridine rings . The electrochemical synthesis of 4-picolinic acid also highlights the reactivity of pyridine derivatives under electrochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, indicating that substituents on the pyridine ring can significantly influence the photophysical properties . The stability of these compounds under various conditions, such as heat and light, is also an important consideration, as demonstrated by the stability of 6-methoxy-4-quinolone .

Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

A review by Munteanu and Apetrei (2021) discusses the critical analytical methods used in determining antioxidant activity, highlighting the significance of various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and electrochemical (bio)sensors. These methods are essential in analyzing antioxidants' role in medicine, pharmacy, and food engineering. The techniques based on chemical reactions and spectrophotometry could be relevant for studying 4-Methoxypicolinic acid if it possesses antioxidant properties (Munteanu & Apetrei, 2021).

Sorption of Herbicides to Soil and Minerals

Werner, Garratt, and Pigott (2012) review experiments on the sorption of phenoxy herbicides like 2,4-D to various soils and minerals, emphasizing the role of organic matter and iron oxides as sorbents. This research could be indirectly applicable to understanding how derivatives like 4-Methoxypicolinic acid might interact with environmental matrices (Werner, Garratt, & Pigott, 2012).

Pharmacological Activities of Related Compounds

Research on compounds with structures or functional groups similar to 4-Methoxypicolinic acid, such as fusaric acid (5-butylpicolinic acid), has demonstrated diverse pharmacological activities, including impacts on the nervous, cardiovascular, and immune systems. This indicates the potential for 4-Methoxypicolinic acid to have varied biological effects and applications in pharmacology (Wang & Ng, 1999).

Biomedical Applications of Phosphorus-containing Polymers

Monge et al. (2011) discuss the biomedical applications of phosphorus-containing materials, highlighting their biocompatibility and suitability for dentistry, regenerative medicine, and drug delivery. The phosphorus content in such compounds, similar to the pyridine ring in 4-Methoxypicolinic acid, suggests potential biomedical applications for this compound as well (Monge et al., 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-Methoxypicolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

4-Methoxypicolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that zfps, the targets of this compound, play a crucial role in various cellular processes, including viral replication and packaging . Therefore, the inhibition of ZFPs by 4-Methoxypicolinic acid could potentially affect these processes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.75 cm/s .

Result of Action

Given its mode of action, it can be inferred that the compound may inhibit the function of zfps, potentially affecting processes such as viral replication and packaging .

Propriétés

IUPAC Name |

4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRAKDBDJRXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365985 | |

| Record name | 4-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29082-91-5 | |

| Record name | 4-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the molecular structure of 4-methoxypicolinic acid and how does this influence its spectroscopic properties?

A1: 4-Methoxypicolinic acid is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom in the pyridine ring. [] This interaction significantly impacts its vibrational spectrum, particularly the O-H stretching band. Computational studies using DFT B3LYP/6-31+G(d,p) level of theory have successfully predicted the asymmetric O-H stretching band around 1400 cm-1, aligning well with experimental observations. [] This strong hydrogen bond also influences the reactivity and potential chelating behavior of the molecule.

Q2: How does the presence of a methoxy substituent at the 4-position affect the electronic properties of picolinic acid?

A2: The methoxy group in 4-methoxypicolinic acid acts as an electron-donating group, pushing electron density towards the picolinic acid ring. [] This effect is evident in 1H NMR spectroscopy, where the protons on the picolinic acid ring experience an upfield shift compared to 4-nitropicolinic acid, which has an electron-withdrawing nitro group. [] This electron-donating characteristic also influences the molecule's HOMO and LUMO energies, affecting its reactivity and interactions in various chemical environments.

Q3: Can computational chemistry be used to predict the behavior of 4-methoxypicolinic acid in different solvent systems?

A3: Yes, Density Functional Theory (DFT) calculations have been successfully employed to study the influence of solvents on the electronic properties of 4-methoxypicolinic acid. [] Studies using solvents like acetone, ethanol, diethyl ether, N,N-dimethylformamide, and tetrahydrofuran have shown that these solvents can alter the molecule's HOMO and LUMO energies, impacting its stability and potential reactivity. [] These computational studies provide valuable insights into the behavior of 4-methoxypicolinic acid in different chemical environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)